molecular formula C8H9F2N3O2 B2779261 Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate CAS No. 1594807-73-4

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate

Cat. No. B2779261
M. Wt: 217.176
InChI Key: FXMYNVXOUVUAPS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Microwave-mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been utilized in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This approach leverages the reactivity of ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates with other reagents to yield pyrimido[1,2-a]pyrimidines, highlighting a pathway for synthesizing novel compounds efficiently (Vanden Eynde et al., 2001).

Inhibitor Synthesis

Research into structure-activity relationship studies of Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has identified these compounds as potent inhibitors of AP-1 and NF-κB mediated gene expression. Such inhibitors are crucial for understanding cellular signaling pathways and developing therapeutic agents for various diseases (Palanki et al., 2002).

Antimicrobial Activity

The development of novel antimicrobial agents is another significant application. Compounds synthesized from Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate derivatives have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, showcasing the potential of these compounds in combating resistant microbial strains (Ghashang et al., 2013).

Anti-inflammatory and Antimicrobial Synthesis

Research also extends into the synthesis of pyrimidine-5-carboxylate derivatives for anti-inflammatory and antimicrobial activity. These novel derivatives offer potential routes for developing new therapeutic agents targeting inflammation and microbial infections (A.S.Dongarwar et al., 2011).

Antioxidant Agents

The synthesis and characterization of substituted Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives as antioxidant agents represent another critical area of application. These compounds have shown promising antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Asha et al., 2009).

Safety And Hazards

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-2-15-7(14)4-3-12-8(11)13-5(4)6(9)10/h3,6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMYNVXOUVUAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate

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